2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one (CAS: 876556-24-0) is a heterocyclic compound featuring a benzoxazole ring linked via a thioether group to a β-keto-pyrrole moiety. Its structure combines electron-rich aromatic systems (benzoxazole and pyrrole) with a reactive ketone group, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C13H10N2O2S/c16-11(9-5-3-7-14-9)8-18-13-15-10-4-1-2-6-12(10)17-13/h1-7,14H,8H2 |
InChI Key |
KRJPQYSYXGITIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Pyrrole Ring Introduction: The final step involves the coupling of the thioether intermediate with a pyrrole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzo[d]oxazole and pyrrole rings are often used as ligands in coordination chemistry.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Enzyme Inhibition: Some derivatives may act as inhibitors of specific enzymes.
Antimicrobial Activity: Potential use as antimicrobial agents due to their ability to interact with biological membranes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Diagnostics: Use in the development of diagnostic agents due to their fluorescent properties.
Industry
Dyes and Pigments: Use in the production of dyes and pigments due to their chromophoric properties.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Benzoxazole vs. Benzothiazole Derivatives
- 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone (CAS: 56071-71-7): Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases electron-withdrawing effects, altering reactivity. This derivative is noted for its role as a precursor in Michael and Knoevenagel reactions .
(b) Pyrrole vs. Pyridine/Aryl Substituents
- 2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS: 51425-13-9):
Substituting pyrrole with pyridine introduces basicity and hydrogen-bonding capability. This compound has a molecular weight of 238.25 g/mol, lower than the target compound’s estimated 268.3 g/mol (C₁₂H₁₀N₂O₂S), suggesting differences in solubility and bioavailability . - 2-(Benzo[d]oxazol-2-ylthio)-1-(3-nitrophenyl)ethan-1-imine (Compound 2 in ):
The nitro group enhances electrophilicity, favoring interactions with biological targets like acetylcholinesterase in Alzheimer’s research .
Physicochemical Properties
*Calculated based on formula C₁₂H₁₀N₂O₂S.
- Thermal Stability : Derivatives with nitro groups (e.g., Compound 2 in ) exhibit higher melting points (~197–205°C) due to strong intermolecular interactions, whereas pyrrole-containing compounds may have lower thermal stability .
Pharmacological Activity
(a) Anti-Alzheimer’s Potential
- Benzoxazole-Oxadiazole Hybrids (–4):
Compounds like (E)-2-(Benzo[d]oxazol-2-ylthio)-1-(3-nitrophenyl)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)ethan-1-imine show acetylcholinesterase inhibition (IC₅₀ values in µM range). The nitro group enhances binding to enzyme active sites . - Target Compound : The pyrrole moiety may improve blood-brain barrier penetration compared to nitro-substituted analogs, though direct activity data is lacking .
(b) Antitubercular Activity
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